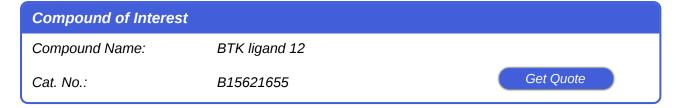


Application Note & Protocols: BTK Ligand 12 for Investigating Drug Resistance Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] First-generation BTK inhibitors, such as ibrutinib, function by covalently binding to the Cys481 residue in the BTK active site, leading to irreversible inhibition.[4] While these inhibitors have transformed treatment landscapes, the emergence of drug resistance, primarily through mutations at the C481 residue (e.g., C481S), has limited their long-term efficacy.[5][6][7]

To address this challenge, next-generation non-covalent BTK inhibitors and BTK protein degraders are in development. This document describes the application of **BTK Ligand 12**, a novel, potent, and reversible BTK inhibitor, designed to effectively inhibit both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent inhibitors. Its unique binding mode, independent of the Cys481 residue, makes it an invaluable tool for studying the mechanisms of drug resistance and for the development of more durable therapeutic strategies.

Data Presentation

The following tables summarize the inhibitory activity of **BTK Ligand 12** in comparison to a first-generation covalent inhibitor, highlighting its potential to overcome common resistance



mutations.

Table 1: Kinase Inhibitory Activity of BTK Ligand 12

Compound	Target	IC50 (nM)
BTK Ligand 12	Wild-Type BTK	5.2
C481S Mutant BTK	7.8	
T474I Mutant BTK	15.4	_
L528W Mutant BTK	12.1	_
Covalent Inhibitor (e.g., Ibrutinib)	Wild-Type BTK	0.5
C481S Mutant BTK	>1000	
T474I Mutant BTK	50.2	-
L528W Mutant BTK	89.1[8]	

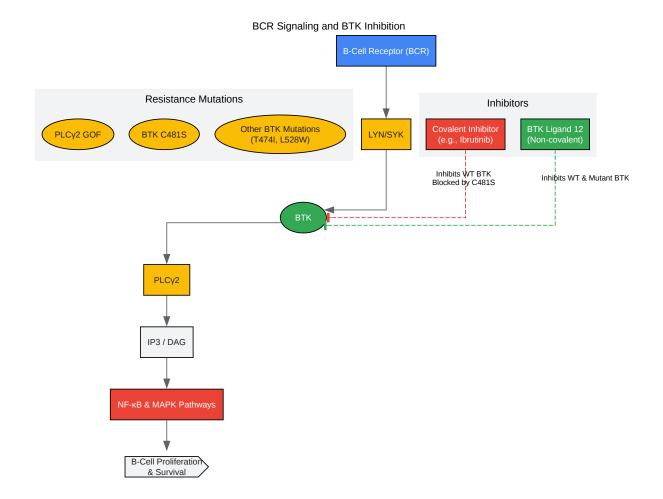
Table 2: Cellular Potency of BTK Ligand 12 in Resistant Cell Lines

Cell Line	BTK Status	BTK Ligand 12 IC50 (nM)	Covalent Inhibitor IC50 (nM)
TMD8 (Wild-Type)	Wild-Type	10.5	2.1
TMD8 (C481S)	C481S Mutant	15.2	>5000
Patient-Derived CLL Cells (T474I)	T474I Mutant	25.8	150.7

Signaling Pathways and Experimental Workflows

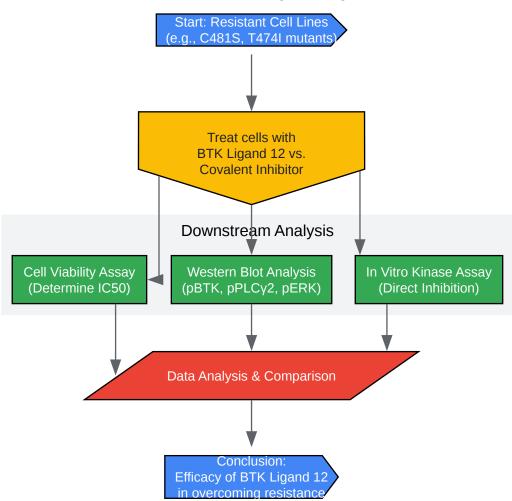
The following diagrams illustrate the relevant biological pathways and experimental procedures for studying BTK inhibitor resistance with **BTK Ligand 12**.



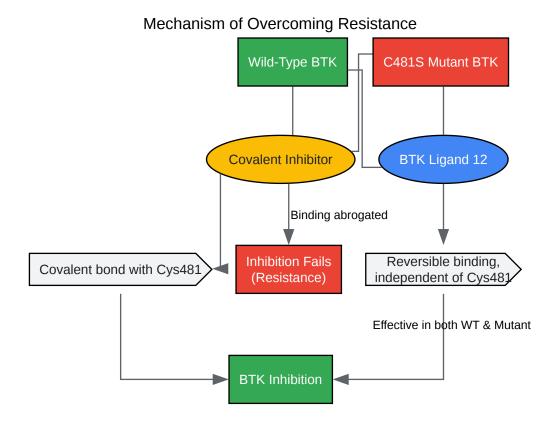




Workflow for Evaluating BTK Ligand 12







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